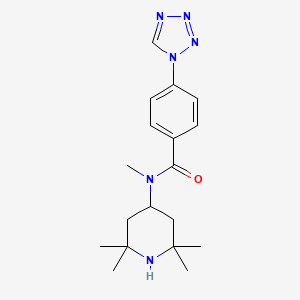![molecular formula C24H17ClN2O2S B11089044 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11089044.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a chlorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorobenzyl and methoxyphenyl groups. The final step involves the formation of the ethenyl cyanide moiety. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorobenzyl group with various nucleophiles.
Scientific Research Applications
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The ethenyl cyanide moiety may play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Semiconductor Materials: Compounds with similar structural features used in electronic applications.
Uniqueness
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17ClN2O2S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H17ClN2O2S/c1-28-21-11-8-17(13-22(21)29-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-23(20)30-24/h2-13H,15H2,1H3/b18-12+ |
InChI Key |
NKMSWJCXUULFJN-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11088965.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B11088972.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]propanoic acid](/img/structure/B11088984.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11088987.png)

![4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11089002.png)
![4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11089012.png)
![2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11089019.png)

![N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide](/img/structure/B11089038.png)
![3-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B11089042.png)

![[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate](/img/structure/B11089052.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11089059.png)
